3-oxo-2-phenyl-5-propyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
3-oxo-2-phenyl-5-propyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition
3-oxo-2-phenyl-5-propyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide demonstrates significant potential in kinase inhibition, a crucial area in therapeutic development. This compound, part of the pyrazolo[3,4-b]pyridine class, is versatile due to its ability to interact with kinases via multiple binding modes. The scaffold, particularly adept at binding to the hinge region of kinases, has found extensive use in patents and literature. Its capacity to form hydrogen bond donor–acceptor pairs, common in kinase inhibitors, makes it a key scaffold in designing inhibitors. The compound's variations have shown efficacy in targeting a broad range of kinases, highlighting its potential in developing novel therapeutics (Wenglowsky, 2013).
Heterocyclic N-oxide Molecules
The chemical structure under review is part of a broader class of heterocyclic N-oxide molecules. These compounds, including derivatives from pyridine and indazole, are recognized for their versatility as synthetic intermediates and their biological significance. They play vital roles in forming metal complexes, designing catalysts, and various medicinal applications, showcasing antitumor, antibacterial, and anti-inflammatory activities. These compounds have been instrumental in advancing organic synthesis, catalysis, and drug development, underscoring their importance in scientific research (Li et al., 2019).
Central Nervous System (CNS) Drug Development
This compound is related to the class of heterocyclic compounds containing functional chemical groups that may serve as precursors for novel CNS-acting drugs. These compounds include various chemical groups like pyridine, azole, and imidazole, known for their effects on the CNS, ranging from depression to euphoria. The research into these chemical groups aims to find leads for compounds with CNS activity, addressing the growing concern of CNS disorders and the adverse effects associated with current CNS drugs (Saganuwan, 2017).
Mechanism of Action
Target of action
The compound “N-(3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide” belongs to the class of pyrazolines . Pyrazolines and their derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . Therefore, the targets of this compound could be diverse and depend on the specific substituents present in the molecule.
Mode of action
The mode of action of pyrazoline derivatives can vary greatly depending on their specific structure and the biological target they interact with. For instance, some pyrazoline derivatives have been found to inhibit enzymes, such as acetylcholinesterase, which plays a key role in nerve impulse transmission .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrazoline derivatives, due to their heterocyclic nature, might have good absorption and distribution profiles . .
properties
IUPAC Name |
N-(3-methylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-3-12-26-14-19(22(28)24-17-9-7-8-16(2)13-17)21-20(15-26)23(29)27(25-21)18-10-5-4-6-11-18/h4-11,13-15H,3,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFMQCPJSDWJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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